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molecular formula C13H12ClN5O B8306753 6-Chloro-4-(6-cyclopropylpyridin-2-ylamino)pyridazine-3-carboxamide

6-Chloro-4-(6-cyclopropylpyridin-2-ylamino)pyridazine-3-carboxamide

Cat. No. B8306753
M. Wt: 289.72 g/mol
InChI Key: UIDIBPUTLNQONQ-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

Ethyl 6-chloro-4-(6-cyclopropylpyridin-2-ylamino)pyridazine-3-carboxylate (140 mg, 439 μmol) and ammonia (7M in methanol, 9.44 g, 12 mL, 84.0 mmol) were heated at 50° C. in a sealed tube for 21 h. After cooling to room temperature, concentration in vacuo gave 6-chloro-4-(6-cyclopropylpyridin-2-ylamino)pyridazine-3-carboxamide (112 mg, 88%) as a yellow solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 11.51 (br. s., 1H) 9.16 (s, 1H) 8.16 (br. s., 1H) 7.52 (t, J=7.74 Hz, 1H) 6.86-6.96 (m, 1H) 6.68 (d, J=7.93 Hz, 1H) 5.65 (br. s., 1H) 1.99-2.10 (m, 1H) 1.06-1.12 (m, 4H). LCMS (EI/CI) m/z: 290 [M+H]. The crude product was used directly in the next step without further purification.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](OCC)=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]3[CH2:22][CH2:21]3)[N:15]=2)[CH:3]=1.[NH3:23]>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:23])=[O:9])=[C:4]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]3[CH2:22][CH2:21]3)[N:15]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)C(=O)OCC)NC1=NC(=CC=C1)C1CC1
Name
Quantity
12 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)C(=O)N)NC1=NC(=CC=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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